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molecular formula C7H9N3O2 B8286679 3-amino-N-methoxypyridine-2-carboxamide

3-amino-N-methoxypyridine-2-carboxamide

Cat. No. B8286679
M. Wt: 167.17 g/mol
InChI Key: CBMUKYQRLDAUMQ-UHFFFAOYSA-N
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Patent
US09133224B2

Procedure details

A solution of Methoxylamine hydrochloride (1.02 g, 12.2 mmol) in H2O (5.0 mL) was treated with Potassium carbonate (0.421 g, 3.05 mmol) followed by 1H-pyrido[3,2-d][1,3]oxazine-2,4-dione (J. Med. Chem., 1996, 39, 4962-4703, 1.0 g, 6.1 mmol). This mixture was allowed to stir at 50° C. for ˜1 hour forming a suspension. The ppt was collected via filtration and the filtrate was stored in the freezer O/N allowing an additional 35 mg to be collected. The solids were combined to afford 257 mg of the title compound (22%). 1H NMR (400 MHz, DMSO-d6) d 11.62 (s, 1H), 7.75 (dd, J=1.4, 4.2 Hz, 1H), 7.23 (dd, J=4.2, 8.5 Hz, 1H), 7.15 (dd, J=1.4, 8.5 Hz, 1H), 6.74 (br. s., 2H), 3.65 (s, 3H).
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
0.421 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Yield
22%

Identifiers

REACTION_CXSMILES
Cl.[O:2]([NH2:4])[CH3:3].C(=O)([O-])[O-].[K+].[K+].[NH:11]1[C:16]2[CH:17]=[CH:18][CH:19]=[N:20][C:15]=2[C:14](=O)[O:13]C1=O>O>[NH2:11][C:16]1[C:15]([C:14]([NH:4][O:2][CH3:3])=[O:13])=[N:20][CH:19]=[CH:18][CH:17]=1 |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
1.02 g
Type
reactant
Smiles
Cl.O(C)N
Name
Quantity
0.421 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
N1C(OC(C2=C1C=CC=N2)=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
to stir at 50° C. for ˜1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
forming a suspension
FILTRATION
Type
FILTRATION
Details
The ppt was collected via filtration
CUSTOM
Type
CUSTOM
Details
to be collected

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1C(=NC=CC1)C(=O)NOC
Measurements
Type Value Analysis
AMOUNT: MASS 257 mg
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 25.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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